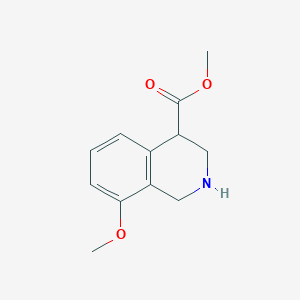
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tetrahydroisoquinoline core, which is a common structural motif in many natural products and synthetic compounds with significant biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) . This method is favored for its efficiency and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve multicomponent reactions (MCRs), which are powerful strategies in organic synthesis for generating molecular diversity and complexity. MCRs improve atom economy, selectivity, and yield, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders.
Industry: Utilized in the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems in the brain, potentially modulating the activity of receptors and enzymes involved in neuroprotection and neurodegeneration .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: An alkaloid with neuroprotective activity
Uniqueness
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine is unique due to its specific functionalization at the nitrogen atom, which imparts distinct chemical and biological properties. This functionalization allows for diverse chemical reactions and potential therapeutic applications that are not observed in its parent compound or other similar derivatives .
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c1-14(2)9-10-3-4-12-8-13-6-5-11(12)7-10/h3-4,7,13H,5-6,8-9H2,1-2H3 |
Clave InChI |
OUWVJPHPMRWAIT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC2=C(CNCC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)


![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13563730.png)


![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-onehydrochloride](/img/structure/B13563744.png)
![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13563757.png)
![Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)

